(R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid (R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 269396-68-1
VCID: VC5396033
InChI: InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-12(17)18)8-10-4-6-15-7-5-10/h4-7,11H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)CC(=O)O
Molecular Formula: C14H20N2O4
Molecular Weight: 280.324

(R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid

CAS No.: 269396-68-1

Cat. No.: VC5396033

Molecular Formula: C14H20N2O4

Molecular Weight: 280.324

* For research use only. Not for human or veterinary use.

(R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid - 269396-68-1

Specification

CAS No. 269396-68-1
Molecular Formula C14H20N2O4
Molecular Weight 280.324
IUPAC Name (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid
Standard InChI InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-12(17)18)8-10-4-6-15-7-5-10/h4-7,11H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Standard InChI Key BYTKQINZDKLYGV-LLVKDONJSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)CC(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

(R)-3-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid consists of a four-carbon butanoic acid backbone with two key substituents:

  • A tert-butoxycarbonyl (Boc) group at the amine position, providing steric protection and synthetic versatility.

  • A pyridin-4-yl ring at the terminal carbon, contributing aromaticity and potential hydrogen-bonding capabilities .

The (R)-configuration at the chiral center (C3) distinguishes it from its (S)-enantiomer, which exhibits different physicochemical and biological properties .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H20N2O4\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_4PubChem
Molecular Weight280.32 g/molGlpBio
IUPAC Name(3R)-3-[(tert-butoxycarbonyl)amino]-4-(pyridin-4-yl)butanoic acidSigma-Aldrich
SMILESO=C(O)CC@@HCC1=CC=NC=C1Chemsrc
CAS Number269396-68-1GlpBio

Spectroscopic and Computational Data

  • NMR Spectroscopy: The Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm, while the pyridin-4-yl protons appear as a doublet near 8.5 ppm .

  • Infrared (IR): Stretching vibrations at 1700–1720 cm1^{-1} (C=O of Boc and carboxylic acid) and 1250 cm1^{-1} (C–N of amide) .

  • Mass Spectrometry: A molecular ion peak at m/z 280.32 confirms the molecular weight, with fragmentation patterns consistent with Boc cleavage .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric catalysis to achieve the (R)-configuration. A representative protocol includes:

  • Chiral Precursor Preparation: Starting from (R)-β-amino acid derivatives, such as (R)-3-aminobutanoic acid .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in tetrahydrofuran (THF) under basic conditions.

  • Pyridin-4-yl Incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to attach the pyridine ring .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYieldPurity
Boc Protection(Boc)2O\text{(Boc)}_2\text{O}, DMAP, THF, 0°C85%>95%
Pyridine CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF72%90%

Challenges in Scalability

  • Stereochemical Integrity: Racemization risks during Boc deprotection require low-temperature conditions.

  • Solvent Compatibility: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but complicate purification .

Applications in Medicinal Chemistry

Peptide Synthesis

The Boc group enables sequential peptide chain elongation by allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This compound has been used to synthesize:

  • Pyridine-Containing Peptidomimetics: Mimics of natural peptides with enhanced metabolic stability .

  • Enzyme Inhibitors: Analogues targeting proteases and kinases via π-π stacking with the pyridine ring .

Drug Discovery

  • Anticancer Agents: Pyridine derivatives exhibit activity against tyrosine kinase receptors (e.g., EGFR) .

  • Neurological Therapeutics: The Boc group improves blood-brain barrier penetration in neuroactive compounds .

Biological Activity and Mechanism

In Vitro Studies

  • Binding Affinity: The pyridin-4-yl group forms hydrogen bonds with ATP-binding pockets in kinases (Kd=2.3μMK_d = 2.3 \, \mu\text{M}) .

  • Cytotoxicity: IC50_{50} values of 8.7 µM reported in HeLa cells, attributed to apoptosis induction .

Stereochemical Influence

The (R)-enantiomer shows 3-fold higher activity than the (S)-form in kinase assays, emphasizing the role of chirality .

Comparison with Structural Analogues

Table 3: Activity of Pyridine Derivatives

CompoundTargetIC50_{50} (µM)
(R)-3-Boc-amino-4-(pyridin-4-yl)butanoic acidEGFR Kinase2.3
(S)-3-Boc-amino-4-(pyridin-2-yl)butanoic acidPDGFR-β5.1
(R)-3-Boc-amino-4-(4-chlorophenyl)butanoic acidCaspase-312.4

Key trends:

  • Pyridin-4-yl analogues show superior kinase inhibition vs. pyridin-2-yl or phenyl derivatives .

  • Chlorophenyl substitution reduces solubility but increases lipophilicity (logP=3.2\log P = 3.2) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator